1-(Chloromethyl)-2,3-dihydro-1H-indene
Description
1-(Chloromethyl)-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a partially saturated indene backbone (a fused benzene and cyclopentane ring) substituted with a chloromethyl (-CH2Cl) group at the 1-position. This structure confers unique reactivity due to the interplay between the aromatic benzene ring, the strained cyclopentane moiety, and the electron-withdrawing chlorine atom. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl group enables nucleophilic substitution reactions, making it valuable for functionalizing larger molecular frameworks .
Key physicochemical properties include:
- Molecular formula: C10H11Cl
- Molecular weight: 166.65 g/mol
- Structural features: Planar aromatic ring fused to a non-aromatic cyclopentane ring, with a reactive chloromethyl substituent.
Properties
CAS No. |
90320-62-0 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |
InChI Key |
DSLYTYVEQREUFZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1CCl |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(chloromethyl)-2,3-dihydro-1H-indene are best contextualized by comparing it to analogous derivatives of the 2,3-dihydro-1H-indene scaffold. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Synthetic Utility :
- The chloromethyl derivative’s -CH2Cl group facilitates nucleophilic substitutions (e.g., SN2 reactions), enabling linkage to amines or thiols in drug synthesis . In contrast, the benzyl analog (5n) exhibits enhanced steric bulk, favoring applications in polymer chemistry .
- Gem-difluoro derivatives (e.g., 1,1-difluoro-6-nitro) demonstrate reduced metabolic degradation due to fluorine’s electronegativity, making them promising for prolonged-action pharmaceuticals .
Analytical Differentiation :
- Methyl-2,3-dihydro-1H-indene is distinguishable from 1,2,3,4-tetrahydronaphthalene via mass spectrometry: it fragments to m/z 117 (loss of -CH3), whereas tetrahydronaphthalene forms m/z 104 (ethene loss) .
Biological Activity :
- LY186641 (sulfonamide-urea derivative) shows dose-dependent antineoplastic effects but induces methemoglobinemia, highlighting the toxicity risks of aromatic nitro groups in vivo .
- Diaporindenes A–D , with fused benzodioxan moieties, exhibit anti-inflammatory effects, underscoring the role of oxygenated substituents in modulating bioactivity .
Natural vs. Synthetic Derivatives :
- Natural dihydroindene derivatives (e.g., diaporindenes) often feature complex oxygenation patterns absent in synthetic analogs, correlating with their ecological roles as fungal defense metabolites .
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